REACTION_CXSMILES
|
[Co:1]([Cl:3])[Cl:2].C1N2CN3CN(C2)CN1C3.[OH-:14].[Na+:15].[OH-].[Co+2:17].[OH-]>>[Co:1]([Cl:3])[Cl:2].[OH-:14].[Na+:15].[O-2:14].[O-2:14].[O-2:14].[O-2:14].[Co+2:17].[Co+3:1].[Co+3:1] |f:2.3,4.5.6,8.9,10.11.12.13.14.15.16|
|
Name
|
cobalt chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Co](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
cobalt hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Co+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 60° C. with pH value at 10.5
|
Type
|
ADDITION
|
Details
|
Air was charged uniformly as an oxidant
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
CUSTOM
|
Details
|
dried at 110° C.
|
Type
|
WAIT
|
Details
|
roasted at 400° C. for 8 hrs
|
Duration
|
8 h
|
Reaction Time |
12 h |
Name
|
cobalt chloride
|
Type
|
product
|
Smiles
|
[Co](Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
sodium hydroxide
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
tricobalt tetraoxide
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+3].[Co+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Co:1]([Cl:3])[Cl:2].C1N2CN3CN(C2)CN1C3.[OH-:14].[Na+:15].[OH-].[Co+2:17].[OH-]>>[Co:1]([Cl:3])[Cl:2].[OH-:14].[Na+:15].[O-2:14].[O-2:14].[O-2:14].[O-2:14].[Co+2:17].[Co+3:1].[Co+3:1] |f:2.3,4.5.6,8.9,10.11.12.13.14.15.16|
|
Name
|
cobalt chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Co](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
cobalt hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Co+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 60° C. with pH value at 10.5
|
Type
|
ADDITION
|
Details
|
Air was charged uniformly as an oxidant
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
CUSTOM
|
Details
|
dried at 110° C.
|
Type
|
WAIT
|
Details
|
roasted at 400° C. for 8 hrs
|
Duration
|
8 h
|
Reaction Time |
12 h |
Name
|
cobalt chloride
|
Type
|
product
|
Smiles
|
[Co](Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
sodium hydroxide
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
tricobalt tetraoxide
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+3].[Co+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Co:1]([Cl:3])[Cl:2].C1N2CN3CN(C2)CN1C3.[OH-:14].[Na+:15].[OH-].[Co+2:17].[OH-]>>[Co:1]([Cl:3])[Cl:2].[OH-:14].[Na+:15].[O-2:14].[O-2:14].[O-2:14].[O-2:14].[Co+2:17].[Co+3:1].[Co+3:1] |f:2.3,4.5.6,8.9,10.11.12.13.14.15.16|
|
Name
|
cobalt chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Co](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
cobalt hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Co+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 60° C. with pH value at 10.5
|
Type
|
ADDITION
|
Details
|
Air was charged uniformly as an oxidant
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
CUSTOM
|
Details
|
dried at 110° C.
|
Type
|
WAIT
|
Details
|
roasted at 400° C. for 8 hrs
|
Duration
|
8 h
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
[Co](Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+3].[Co+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |